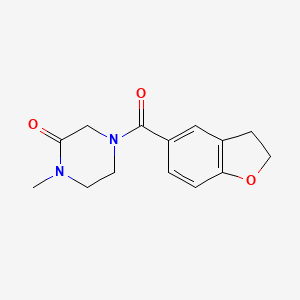
4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone
Overview
Description
4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone, also known as TAK-063, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. TAK-063 belongs to the class of drugs known as piperazinones and has been shown to have potent and selective effects on various neurotransmitter systems in the brain.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone involves its interaction with various neurotransmitter systems in the brain. 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This binding leads to the activation of downstream signaling pathways, which ultimately results in the modulation of dopamine release in the brain. 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has also been shown to modulate the activity of the glutamate system by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has been shown to have potent effects on various neurotransmitter systems in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions involved in reward and motivation. 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has also been shown to modulate the activity of the glutamate system by blocking the NMDA receptor, which is involved in learning and memory. These effects suggest that 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone may have therapeutic potential in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to modulate the activity of the glutamate system, which is involved in learning and memory. However, one limitation of using 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for the study of 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, future studies could focus on developing more potent and selective derivatives of 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone for use in lab experiments and potential clinical applications.
Scientific Research Applications
4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent and selective effects on the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 4-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone has also been shown to modulate the activity of the glutamate system, which is involved in learning and memory.
properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-carbonyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-5-6-16(9-13(15)17)14(18)11-2-3-12-10(8-11)4-7-19-12/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZGVOXZUWBUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1-benzofuran-5-ylcarbonyl)-1-methyl-2-piperazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4897578.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)
![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)
![1-[6-(4-iodophenoxy)hexyl]pyrrolidine](/img/structure/B4897602.png)

![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)